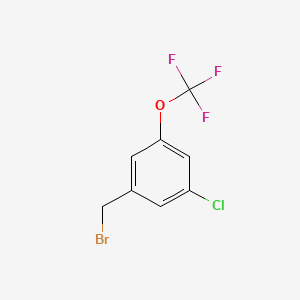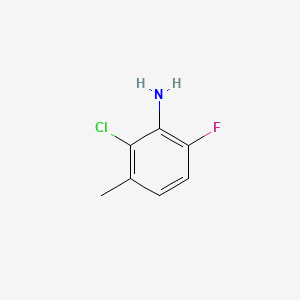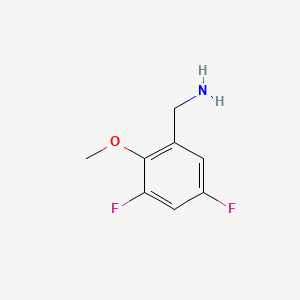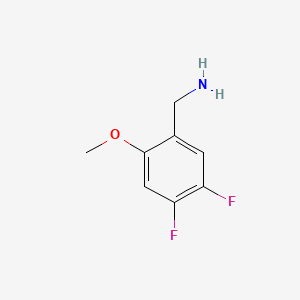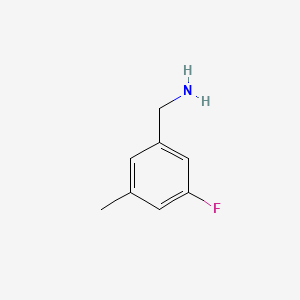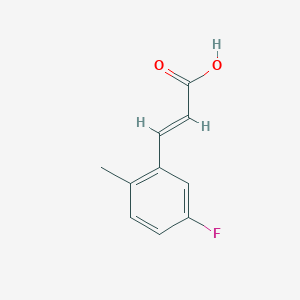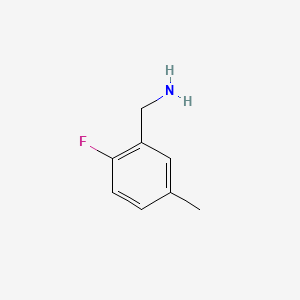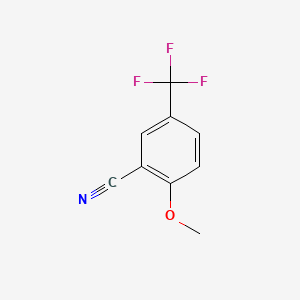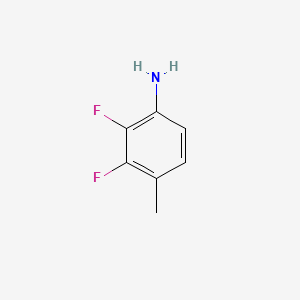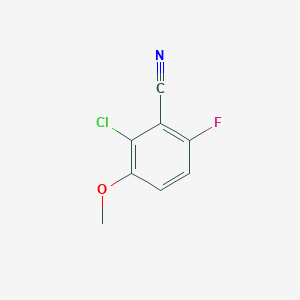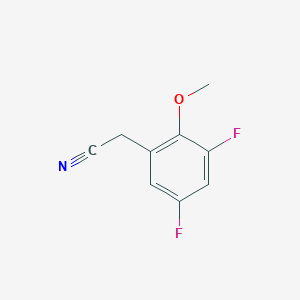
4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline, commonly referred to as 4-CPA, is an aromatic amine that is used in a variety of scientific and industrial applications. It is a colorless liquid that has a boiling point of 113.5 °C and a melting point of -25 °C. 4-CPA is a versatile compound that is used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in various reactions. It has also been used in the production of pharmaceuticals, pesticides, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Material Properties
4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline and related compounds have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. The influence of electron-donating and withdrawing effects on the structure and the effects of substituent positions on the vibrational spectra are significant. This research is crucial for understanding the molecular and electronic properties of such compounds, which may have implications for material science applications, especially in the field of non-linear optical (NLO) materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Applications in Polymer Synthesis
Research into the synthesis of polyurethane cationomers with aniline groups, including derivatives of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline, has demonstrated potential applications in creating polymeric films with fluorescent properties. This includes the exploration of structures and photochromic mechanisms of salicylideneanil units within these polymers, highlighting the compound's role in advanced material design (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Electrochemical Applications
In electrochemical studies, 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline derivatives have been used in the synthesis of novel polymers. These polymers show promising applications in the development of high-conducting and porous materials, especially in the context of dye-sensitized solar cells. The efficiency of these solar cells fabricated using these polymers has been found to be significantly higher compared to traditional materials (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Liquid Crystal Research
Research into derivatives of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline, such as 4-octyloxy-N-(benzylidene)aniline, has contributed significantly to the understanding of liquid crystal properties. These compounds have been shown to exhibit stable smectic phases and high orientational order, which are essential for the development of advanced liquid crystal displays and other electronic visual displays (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis of Functional Materials
The compound has been used in the synthesis of ortho-trifluoromethoxylated aniline derivatives, demonstrating its utility in the preparation of various pharmaceuticals, agrochemicals, and functional materials. This showcases the compound's role in facilitating the discovery and development of new compounds with desired biological and pharmacological properties (Feng & Ngai, 2016).
Eigenschaften
IUPAC Name |
4-(3-chlorophenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-2-1-3-10(6-8)19-12-5-4-9(18)7-11(12)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKBKWDKTUOIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

